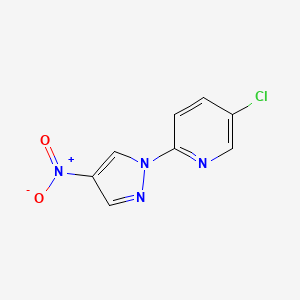
Chlorhydrate de 3-(pipéridin-4-yl)-1H-indazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse de Dérivés de Pipéridine
Les dérivés de pipéridine sont essentiels en chimie médicinale en raison de leur présence dans de nombreux produits pharmaceutiques. Le composé « Chlorhydrate de 3-(pipéridin-4-yl)-1H-indazole » peut être utilisé comme matière première ou intermédiaire dans la synthèse de divers dérivés de pipéridine. Ces dérivés ont montré un potentiel dans le développement de nouveaux médicaments, avec des applications allant des agents antihypertenseurs aux stimulants du système nerveux central .
Applications Pharmacologiques
La partie pipéridine est une caractéristique commune dans de nombreux composés pharmacologiquement actifs. « this compound » peut servir d'intermédiaire clé dans la création de nouveaux agents thérapeutiques. Sa structure est propice à la liaison avec diverses cibles biologiques, ce qui peut conduire à la découverte de nouveaux traitements contre les maladies .
Études d'Activité Biologique
Ce composé peut être utilisé dans des études biologiques pour explorer son interaction avec les systèmes biologiques. La recherche peut se concentrer sur sa pharmacocinétique, son métabolisme et son potentiel en tant que composé chef de file pour le développement de médicaments. Ses effets sur différentes enzymes, récepteurs et canaux ioniques peuvent constituer un domaine d'étude important .
Développement d'Agents Diagnostiques
En raison de sa structure unique, « this compound » pourrait être modifié pour développer des agents diagnostiques. Par exemple, il pourrait être marqué avec des isotopes radioactifs ou des marqueurs fluorescents pour suivre les processus biologiques ou la progression de la maladie in vivo .
Sondes de Biologie Chimique
En biologie chimique, ce composé peut être utilisé pour concevoir des sondes qui aident à comprendre les mécanismes moléculaires des maladies. En attachant divers groupes fonctionnels, les chercheurs peuvent étudier l'interaction du composé avec des protéines ou des séquences d'ADN spécifiques, fournissant des informations sur les fonctions cellulaires .
Recherche sur les Propriétés Antioxydantes
Les composés avec un noyau de pipéridine, comme « this compound », présentent souvent des propriétés antioxydantes. L'étude de ces propriétés peut conduire au développement de nouveaux antioxydants qui pourraient protéger les cellules des dommages liés au stress oxydatif .
Modulation des Récepteurs des Neurotransmetteurs
La similitude structurale des dérivés de pipéridine avec les neurotransmetteurs naturels suggère que « this compound » pourrait être utilisé pour moduler les récepteurs des neurotransmetteurs. Cette application a des implications pour le traitement de troubles neurologiques tels que la maladie d'Alzheimer, la maladie de Parkinson et la schizophrénie .
Recherche Agrochimique
Enfin, les dérivés de pipéridine ont des applications dans la recherche agrochimique. Ils peuvent être utilisés pour développer de nouveaux pesticides ou herbicides. L'activité potentielle du composé contre divers ravageurs ou mauvaises herbes peut être explorée, contribuant à la création d'agrochimiques plus efficaces et plus sûrs .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Piperidin-4-yl)-1H-indazole hydrochloride”, is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives are used in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. In the case of PROTACs, the compound serves as a linker, binding to both the target protein and an E3 ubiquitin ligase. This causes the target protein to be marked for degradation by the cell’s proteasome .
Biochemical Pathways
Again, this would depend on the specific targets of the compound. Piperidine derivatives used in PROTACs can affect a variety of biochemical pathways, depending on the proteins they are designed to degrade .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For instance, if the compound is a PROTAC, its action would result in the degradation of specific target proteins, potentially altering cellular functions .
Analyse Biochimique
Biochemical Properties
3-(Piperidin-4-yl)-1H-indazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific protein targets, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The binding of 3-(Piperidin-4-yl)-1H-indazole hydrochloride to these kinases can either inhibit or activate their enzymatic activity, depending on the specific kinase and the nature of the interaction .
Cellular Effects
The effects of 3-(Piperidin-4-yl)-1H-indazole hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 3-(Piperidin-4-yl)-1H-indazole hydrochloride has been found to inhibit cell proliferation by interfering with the signaling pathways that promote cell growth and division . Additionally, it can induce apoptosis, a process of programmed cell death, by activating specific genes involved in the apoptotic pathway .
Molecular Mechanism
At the molecular level, 3-(Piperidin-4-yl)-1H-indazole hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. This compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing the phosphorylation of downstream targets . Additionally, 3-(Piperidin-4-yl)-1H-indazole hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Piperidin-4-yl)-1H-indazole hydrochloride in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . In in vitro studies, the effects of 3-(Piperidin-4-yl)-1H-indazole hydrochloride on cellular function have been observed to change over time, with prolonged exposure leading to more pronounced effects on cell signaling and gene expression . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, but preliminary results suggest that it can have lasting impacts on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(Piperidin-4-yl)-1H-indazole hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can effectively modulate specific biochemical pathways . At higher doses, 3-(Piperidin-4-yl)-1H-indazole hydrochloride can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical response .
Metabolic Pathways
3-(Piperidin-4-yl)-1H-indazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The metabolites of 3-(Piperidin-4-yl)-1H-indazole hydrochloride are then excreted through the kidneys . The effects of this compound on metabolic flux and metabolite levels are still being studied, but it is known to influence the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 3-(Piperidin-4-yl)-1H-indazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets . Once inside the cell, 3-(Piperidin-4-yl)-1H-indazole hydrochloride can bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its binding affinity to these proteins and its solubility properties .
Subcellular Localization
The subcellular localization of 3-(Piperidin-4-yl)-1H-indazole hydrochloride is critical for its activity and function. This compound is known to localize to specific cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting signals and post-translational modifications of 3-(Piperidin-4-yl)-1H-indazole hydrochloride play a crucial role in directing it to these compartments . For instance, the presence of specific amino acid sequences can facilitate its transport into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Propriétés
IUPAC Name |
3-piperidin-4-yl-2H-indazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMUBDFRZBSXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735240 | |
| Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416351-79-5 | |
| Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)


amine](/img/structure/B1444477.png)



![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)


![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)



